molecular formula C24H20O8S B11420255 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11420255
M. Wt: 468.5 g/mol
InChI Key: NLDIRXVICRGNEZ-UHFFFAOYSA-N
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Description

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by its unique structure, which includes a benzoxathiol core and multiple methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyphenyl acetic acid with 2-mercaptobenzoic acid under acidic conditions to form the benzoxathiol core. This intermediate is then esterified with 3,4,5-trimethoxybenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoxathiol core can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide) under acidic conditions.

    Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (sodium hydroxide).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoxathiol derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its cytotoxic activity against cancer cell lines.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. For instance, its cytotoxic activity is believed to be mediated through the inhibition of topoisomerase I, an enzyme crucial for DNA replication . This inhibition leads to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Benzofuran derivatives
  • Benzoxazol derivatives
  • Coumarin derivatives

Uniqueness

Compared to similar compounds, 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE stands out due to its unique combination of a benzoxathiol core and multiple methoxy groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H20O8S

Molecular Weight

468.5 g/mol

IUPAC Name

[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C24H20O8S/c1-27-15-7-5-6-13(8-15)17-11-16(12-20-21(17)32-24(26)33-20)31-23(25)14-9-18(28-2)22(30-4)19(10-14)29-3/h5-12H,1-4H3

InChI Key

NLDIRXVICRGNEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)SC(=O)O3

Origin of Product

United States

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